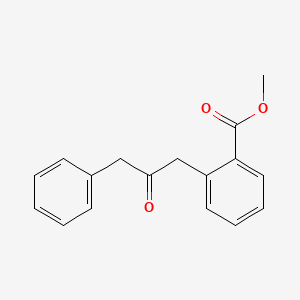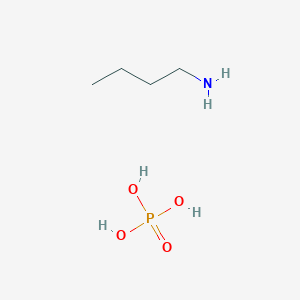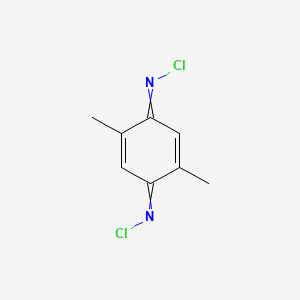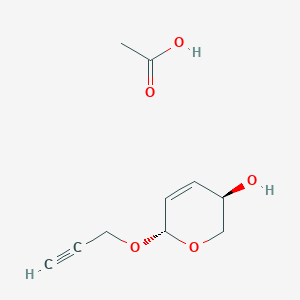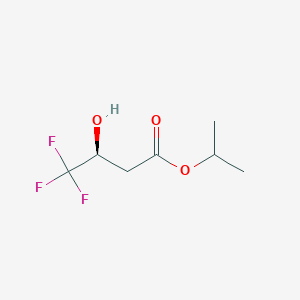![molecular formula C37H42N2O6Sn B14255697 [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane CAS No. 254903-04-3](/img/structure/B14255697.png)
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane is an organotin compound that has garnered interest in both industrial and academic fields. This compound is characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one 3,5-dinitrobenzoyl group. Organotin compounds are known for their diverse applications, including their use as catalysts, stabilizers, and biocides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and tin hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tin oxides and nitrobenzene derivatives.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, leading to alterations in their structure and function. The 3,5-dinitrobenzoyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane can be compared with other organotin compounds such as:
Tris(2-methyl-2-phenylpropyl)stannane: Lacks the 3,5-dinitrobenzoyl group, resulting in different reactivity and applications.
Tris(2-methyl-2-phenylpropyl)stannyl chloride: Contains a chloride group instead of the 3,5-dinitrobenzoyl group, leading to variations in chemical behavior and uses.
Tris(2-methyl-2-phenylpropyl)stannyl acetate:
The presence of the 3,5-dinitrobenzoyl group in this compound imparts unique properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
254903-04-3 |
|---|---|
Fórmula molecular |
C37H42N2O6Sn |
Peso molecular |
729.4 g/mol |
Nombre IUPAC |
tris(2-methyl-2-phenylpropyl)stannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/3C10H13.C7H4N2O6.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h3*4-8H,1H2,2-3H3;1-3H,(H,10,11);/q;;;;+1/p-1 |
Clave InChI |
AHKWOEABHVTQSC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


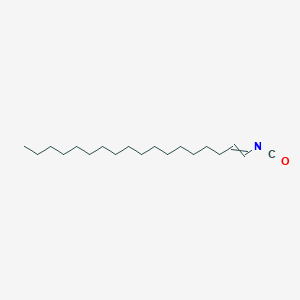
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
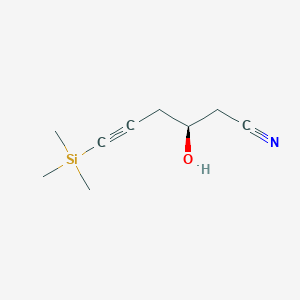
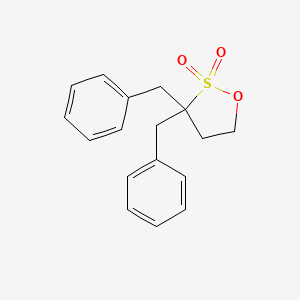
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
